
Ethylene thiourea
Overview
Description
Chemical Identity: Ethylene thiourea (ETU), also known as 2-imidazolidinethione (CAS 96-45-7), is a heterocyclic organosulfur compound with the molecular formula C₃H₆N₂S. It is a white crystalline solid, soluble in polar solvents like water and ethanol .
Synthesis: ETU is synthesized via the reaction of ethylenediamine with carbon disulfide under controlled conditions. This process requires careful handling due to the volatility and reactivity of carbon disulfide .
Preparation Methods
Classical Synthesis from Ethylenediamine and Carbon Disulfide
The most widely documented method for ETU preparation involves the reaction of ethylenediamine (EDA) with carbon disulfide (CS₂). First reported by Hofman in 1872, this method remains the cornerstone of both laboratory and industrial production .
Reaction Mechanism and Conditions
The synthesis proceeds via a nucleophilic addition-elimination mechanism. Ethylenediamine acts as a diamine nucleophile, reacting with two equivalents of carbon disulfide to form an intermediate dithiocarbamate salt. Cyclization under heat yields ETU:
2\text{N-CH}2\text{CH}2\text{-NH}2 + 2\text{CS}2 \rightarrow \text{C}3\text{H}6\text{N}2\text{S} + 2\text{H}_2\text{S}
Key parameters include:
Industrial adaptations often use ethylene diamine in excess to drive the reaction to completion, with yields exceeding 85% . The crude product is purified via recrystallization from methanol-water mixtures, producing colorless needles with a melting point of 203–204°C .
Alternative Synthesis via Potassium Cyanide and Carbon Disulfide
Matolcsy (1968) demonstrated an alternative route using potassium cyanide (KCN) and CS₂, though this method is less common industrially .
Reaction Pathway
The reaction involves the formation of a thiocyanate intermediate, which subsequently cyclizes to ETU:
2 + \text{C}2\text{H}4\text{Cl}2 \rightarrow \text{C}3\text{H}6\text{N}2\text{S} + 2\text{K}2\text{S} + 2\text{HCl}
Limitations
-
Low Yield : Approximately 16% due to competing side reactions .
-
Toxicity : Handling KCN and chloroethane intermediates poses significant safety risks.
This method is primarily of academic interest, as the classical EDA/CS₂ route remains more efficient and scalable .
Comparative Analysis of Methods
Method | Yield | Scalability | Safety Concerns | Industrial Use |
---|---|---|---|---|
EDA + CS₂ | 85–90% | High | CS₂ flammability, H₂S toxicity | Dominant |
KCN + CS₂ | 16% | Low | KCN toxicity | Rare |
EBDC Degradation | Variable | N/A | Environmental persistence | Indirect |
Chemical Reactions Analysis
Types of Reactions: Ethylenethiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Ethylenethiourea can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethylenethiourea can lead to the formation of disulfides, while reduction can yield thiols .
Scientific Research Applications
Fungicide Metabolite
Ethylene thiourea is a known contaminant and degradation product of ethylene bisdithiocarbamates, a class of fungicides. Its presence raises concerns regarding potential exposure and toxicity to agricultural workers. ETU has been linked to thyroid tumors in laboratory animals, which underscores the need for careful monitoring in agricultural settings .
Toxicological Research
Genotoxicity Studies
Research indicates that this compound exhibits genotoxic properties, capable of inducing mutations and chromosomal aberrations in various test systems. Although it is not classified as a potent genotoxic agent, its ability to cause genetic damage has been documented through multiple studies involving bacterial assays and mammalian cell cultures .
Case Study: Thyroid Function in Workers
A study conducted over three years evaluated thyroid function among workers exposed to this compound. The results indicated potential thyroid dysfunction associated with occupational exposure, highlighting the compound's relevance in occupational health research .
Health Risks
Carcinogenic Potential
this compound has been classified as a possible human carcinogen based on animal studies showing increased incidences of thyroid tumors in rats and liver tumors in mice upon prolonged exposure . The implications for human health necessitate ongoing research into exposure levels and protective measures for workers.
Mechanism of Action
Ethylenethiourea exerts its effects through various molecular targets and pathways. It is known to inhibit metal-dependent and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects . This inhibition disrupts essential biological processes, leading to the compound’s pesticidal activity. Additionally, ethylenethiourea can form complexes with metals, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ETU belongs to the thiourea family, which includes compounds with the functional group R₁R₂N–C(S)–NR₃R₄. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Table 2: Toxicological Data
Functional and Industrial Comparisons
Role in Agriculture
- ETU: Not used directly but arises as a persistent residue from EBDC fungicides. Linked to environmental contamination and food safety risks .
Physicochemical Properties in Solvent Systems
Deep eutectic solvents (DES) containing thiourea derivatives exhibit distinct behaviors:
- ChCl:Thiourea DES : Higher viscosity (1,200 mPa·s at 298 K) compared to ChCl:Urea DES (750 mPa·s), limiting low-temperature applications .
- ChCl:ETU DES: Not widely studied, but predicted to have higher density and conductivity than urea-based DES due to sulfur’s polarizability .
Key Research Findings and Contradictions
Genotoxicity: ETU shows mixed results: Negative in Ames tests but positive in chromosomal aberration assays . Thiourea and PTU lack conclusive genotoxicity data, suggesting structural specificity in toxicity mechanisms .
Thyroid Effects: ETU and PTU inhibit thyroid peroxidase, disrupting hormone synthesis.
Plant Signaling :
- Thiourea derivatives (ZKT1) activate ethylene pathways in Arabidopsis, while ETU’s structural rigidity prevents similar bioactivity .
Biological Activity
Ethylene thiourea (ETU) is a compound that has garnered significant attention due to its biological activities, particularly its carcinogenic and teratogenic effects. This article reviews the biological activity of this compound, focusing on its carcinogenic potential, effects on thyroid function, and other health implications based on diverse research findings.
Carcinogenicity
This compound is classified as a probable human carcinogen (Group B2) by the Environmental Protection Agency (EPA) based on sufficient evidence from animal studies. Research conducted by the National Toxicology Program (NTP) demonstrated that chronic dietary exposure to ETU in rodents led to an increased incidence of tumors, particularly thyroid gland tumors in rats and liver and pituitary tumors in mice .
Summary of Carcinogenic Studies
Study Source | Animal Model | Tumor Types Observed | Findings |
---|---|---|---|
NTP (1992) | Rats | Thyroid carcinoma | Significant increase in thyroid tumors observed. |
NTP (1992) | Mice | Liver carcinoma, Pituitary adenomas | Increased incidence of liver and pituitary tumors. |
IARC (2001) | Rats | Thyroid carcinoma | Confirmed oral administration leads to thyroid cancer. |
Teratogenic Effects
ETU has also been identified as a teratogen, causing developmental malformations in laboratory animals. Studies indicate that exposure during gestation can lead to adverse effects on fetal development, particularly affecting the central nervous system . In laboratory rats, topical application of ETU resulted in marked teratogenic effects .
Key Findings on Teratogenicity
- Animal Studies : Laboratory studies have shown that ETU exposure can lead to myxedema and goiter due to its impact on thyroid hormone production .
- Mechanism : The compound interferes with iodine uptake by the thyroid gland, which is critical for hormone synthesis, thereby affecting overall thyroid function .
Thyroid Function Impact
This compound's impact on thyroid function is significant, with studies indicating alterations in hormone levels and thyroid-stimulating hormone (TSH) levels among exposed individuals. For instance, one study reported elevated TSH levels in workers exposed to ETU .
Thyroid Function Study Results
Exposure Group | TSH Levels (mU/L) | Observations |
---|---|---|
Exposed Workers | Elevated | Suggests potential thyroid dysfunction. |
Control Group | Normal | No significant changes observed. |
Occupational Exposure and Health Monitoring
Occupational exposure studies have measured ETU concentrations in the urine of agricultural workers. These studies revealed that workers exposed to ETU had significantly higher levels of the compound compared to control groups, indicating systemic absorption and potential health risks associated with prolonged exposure .
Urinary Concentration Findings
Worker Group | Urinary ETU Concentration (ppb) | Notes |
---|---|---|
Banana Plantation Workers | 378.3 | High exposure due to direct handling. |
Control Subjects | 26.3 | Significantly lower than exposed group. |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting ethylene thiourea (ETU) in environmental and biological matrices?
- Methodology : ETU detection typically employs chromatography-based techniques. For water samples, gas chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) is recommended (EPA Method 509) . In food matrices, high-performance liquid chromatography (HPLC) with UV detection at 205 nm is effective, particularly for distinguishing ETU from dithiocarbamate degradation products . Surface-enhanced Raman scattering (SERS) offers rapid detection in complex residues, leveraging spectral specificity for metabolites like ETU .
Q. What toxicological endpoints are critical in chronic exposure studies of ETU?
- Key Endpoints : Prioritize monitoring thyroid hyperplasia (follicular cell proliferation), liver weight changes , and hepatoma incidence in rodents . Developmental studies should assess CNS and skeletal abnormalities (teratogenicity) via oral or dermal exposure models . Thyroid histopathology and hormonal disruption (e.g., thyroxine levels) are essential for mechanistic insights .
Q. How is the Reference Dose (RfD) for ETU derived, and what uncertainties exist in its application?
- Calculation : The RfD (0.00008 mg/kg/day) is based on thyroid hyperplasia in rats, using a NOAEL (No Observed Adverse Effect Level) approach with uncertainty factors . Confidence is rated "medium" due to sufficient chronic data but limited human pharmacokinetic extrapolation . Researchers must consider interspecies variability and nonlinear dose-response thresholds when applying RfD to risk models .
Q. What environmental sampling techniques are recommended for airborne ETU collection?
- Protocols : Use midget impingers with 15 mL water for air sampling, or PVC/cellulose ester membrane filters followed by aqueous extraction . Validate recovery rates under varying humidity, as ETU’s high water solubility impacts adsorption efficiency .
Q. What safety protocols are essential for handling ETU in laboratory settings?
- Precautions : Use encapsulated forms to minimize dust inhalation . Employ PPE (gloves, goggles, respirators) and conduct regular thyroid function monitoring for personnel . Fume hoods are critical during synthesis or extraction to avoid exposure to decomposition products (e.g., NOx/SOx) .
Advanced Research Questions
Q. How can discrepancies in carcinogenicity classifications (e.g., IARC Group 3 vs. EPA Group B2) inform ETU risk assessment strategies?
- Resolution : IARC’s downgrade to Group 3 ("not classifiable") reflects insufficient human evidence, while EPA’s Group B2 ("probable carcinogen") prioritizes rodent thyroid/liver tumor data . Researchers should integrate mechanistic studies (e.g., genotoxicity in Drosophila ) and species-specific metabolic pathways to reconcile these classifications .
Q. What statistical models are optimal for analyzing ETU’s non-normal dose-response data?
- Approach : Use Gamma distribution models (alternative parameterization) for skewed data, implemented via the
EnvStats
package . Adjust alpha levels for confidence intervals in small-sample studies . For longitudinal data, apply generalized extreme value distributions to capture threshold effects in thyroid tumor incidence .
Q. How do in vitro and in vivo genotoxicity assays (e.g., Drosophila models) compare for ETU risk prioritization?
- Evaluation : Drosophila somatic assays reveal ETU’s clastogenic potential via chromosomal aberrations, but lack metabolic activation systems present in mammalian models . Pair these with micronucleus tests in human cell lines to assess relevance to human pathways .
Q. When should Benchmark Dose (BMD) modeling replace NOAEL for ETU risk assessment?
- Guidance : BMD is preferred for datasets with continuous responses (e.g., thyroid hormone levels) or sparse NOAEL data. For ETU, BMD modeling improves precision in estimating lower confidence bounds for thyroid hyperplasia, reducing reliance on arbitrary uncertainty factors .
Q. What spectroscopic and computational methods elucidate ETU’s molecular interactions and degradation pathways?
Properties
IUPAC Name |
imidazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQAZBWRQCGBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2S | |
Record name | ETHYLENE THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-MERCAPTOIMIDAZOLINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020601 | |
Record name | 4,5-Dihydro-2-mercaptoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020601 | |
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Molecular Weight |
102.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992), Dry Powder; Other Solid, White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]; [NIOSH], WHITE CRYSTALS OR POWDER., White to pale-green, crystalline solid with a faint, amine odor., White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.] | |
Record name | ETHYLENE THIOUREA | |
Source | CAMEO Chemicals | |
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Record name | 2-Imidazolidinethione | |
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Record name | Ethylene thiourea | |
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Record name | 2-MERCAPTOIMIDAZOLINE | |
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Record name | ETHYLENE THIOUREA | |
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URL | https://www.osha.gov/chemicaldata/768 | |
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Boiling Point |
446 to 595 °F at 760 mmHg (NIOSH, 2023), 446-595 °F | |
Record name | ETHYLENE THIOUREA | |
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Record name | ETHYLENE THIOUREA | |
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Record name | Ethylene thiourea | |
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Flash Point |
486 °F (NTP, 1992), 486 °F, 252 °C | |
Record name | ETHYLENE THIOUREA | |
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Record name | Ethylene thiourea | |
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Record name | 2-MERCAPTOIMIDAZOLINE | |
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Record name | ETHYLENE THIOUREA | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/768 | |
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Record name | Ethylene thiourea | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
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Solubility |
>15.3 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 64 °F (NTP, 1992), Soluble in ethanol; slightly soluble in dimethyl sulfoxide; insoluble in ethyl ether, benzene, chloroform, Moderately soluble in methanol, ethanol, ethylene glycol, pyridine; insoluble in acetone, ether, chloroform, benzene, ligroin, Soluble in ethanol; insoluble in ethyl ether and benzene., Slightly soluble at room temperature in methanol, ethanol, acetic acid, naphtha., 2 g/100 mL water at 30 °C; 9 g/100 mL water at 60 °C; 44 g/100 mL water at 90 °C, Solubility in water, g/100ml at 30 °C: 2 (moderate), (86 °F): 2% | |
Record name | SID8139920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ETHYLENE THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-MERCAPTOIMIDAZOLINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
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Record name | Ethylene thiourea | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
Density (at 20 °C): 1,26-1,28 g/cm³ | |
Record name | 2-MERCAPTOIMIDAZOLINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992), 0.00000202 [mmHg], Vapor pressure, Pa at 25 °C: 133, 16 mmHg | |
Record name | ETHYLENE THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethylene thiourea | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-MERCAPTOIMIDAZOLINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE THIOUREA | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/768 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene thiourea | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Needles, prisms from alcohol or amyl alcohol, White to pale-green crystals | |
CAS No. |
96-45-7 | |
Record name | ETHYLENE THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylenethiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazolidinethione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,5-Dihydro-2-mercaptoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-MERCAPTOIMIDAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FOJ4N18S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethylene thiourea | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-MERCAPTOIMIDAZOLINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE THIOUREA | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/768 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
397 to 399 °F (NTP, 1992), 203 °C, ETHYLENE THIOUREA (ETU) IS AVAILABLE IN USA AS WHITE CRYSTALS OR FINELY-GROUND POWDER WITH A MELTING POINT OF 192 °C. IT IS ALSO AVAILABLE IN USA & JAPAN AS A WHITE POWDER WITH A MELTING POINT ABOVE 195 °C. IT IS AVAILABLE IN USA AS WHITE POWDER CONSISTING OF 80% DISPERSION OF ETU IN OIL., 194 °C, 392 °F | |
Record name | ETHYLENE THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene thiourea | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-MERCAPTOIMIDAZOLINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE THIOUREA | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/768 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene thiourea | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.